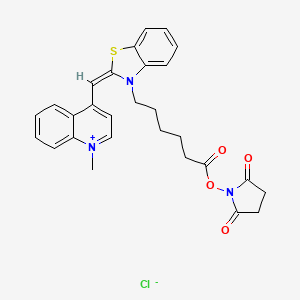
Thiazole Orange NHS Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiazole Orange NHS Ester is an unsymmetrical cyanine dye that is widely used in the field of molecular biology and biochemistry. This compound is particularly known for its ability to bind to nucleic acids, resulting in a significant increase in fluorescence. This property makes it an invaluable tool for various applications, including the detection and imaging of nucleic acids.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Thiazole Orange NHS Ester typically involves the reaction of Thiazole Orange with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as N,N’-disuccinimidyl carbonate (DSC) or (benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP). The reaction is carried out in a solvent like dimethylformamide (DMF) at a controlled temperature. The resulting product is then purified using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC) .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The reaction conditions are optimized to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions: Thiazole Orange NHS Ester primarily undergoes substitution reactions, particularly with primary amines. This reaction forms a stable amide bond, making it suitable for labeling biomolecules such as peptides, proteins, and oligonucleotides .
Common Reagents and Conditions:
Reagents: Primary amines, carbonate buffer (pH 8.75), DMF.
Conditions: The reaction is typically carried out at room temperature with gentle shaking for a specified duration.
Major Products: The major product of the reaction between this compound and primary amines is a conjugate where the Thiazole Orange moiety is covalently attached to the biomolecule via an amide bond .
Scientific Research Applications
Thiazole Orange NHS Ester has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for the detection of nucleic acids and other biomolecules.
Biology: Employed in cellular imaging to visualize DNA and RNA within cells.
Medicine: Utilized in diagnostic assays to detect genetic material and monitor gene expression.
Industry: Applied in the development of biosensors and diagnostic kits for various applications .
Mechanism of Action
The mechanism of action of Thiazole Orange NHS Ester involves its binding to nucleic acids, which restricts the rotation around the methine bridge of the dye. This restriction leads to a significant increase in fluorescence. The compound acts as an intercalator, inserting itself between the base pairs of double-stranded DNA or RNA, thereby enhancing the thermal stability of the nucleic acid duplex .
Comparison with Similar Compounds
Ethidium Bromide: Another intercalating dye used for nucleic acid staining.
SYBR Green: A fluorescent dye used for DNA detection in various assays.
Propidium Iodide: A dye that binds to DNA and is used in cell viability assays.
Uniqueness: Thiazole Orange NHS Ester is unique due to its high fluorescence enhancement upon binding to nucleic acids and its ability to form stable conjugates with biomolecules. This makes it particularly useful for applications requiring high sensitivity and specificity .
Properties
Molecular Formula |
C28H28ClN3O4S |
|---|---|
Molecular Weight |
538.1 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 6-[(2E)-2-[(1-methylquinolin-1-ium-4-yl)methylidene]-1,3-benzothiazol-3-yl]hexanoate;chloride |
InChI |
InChI=1S/C28H28N3O4S.ClH/c1-29-18-16-20(21-9-4-5-10-22(21)29)19-27-30(23-11-6-7-12-24(23)36-27)17-8-2-3-13-28(34)35-31-25(32)14-15-26(31)33;/h4-7,9-12,16,18-19H,2-3,8,13-15,17H2,1H3;1H/q+1;/p-1 |
InChI Key |
GNZDNIXKHBVSRF-UHFFFAOYSA-M |
Isomeric SMILES |
C[N+]1=CC=C(C2=CC=CC=C21)/C=C/3\N(C4=CC=CC=C4S3)CCCCCC(=O)ON5C(=O)CCC5=O.[Cl-] |
Canonical SMILES |
C[N+]1=CC=C(C2=CC=CC=C21)C=C3N(C4=CC=CC=C4S3)CCCCCC(=O)ON5C(=O)CCC5=O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















